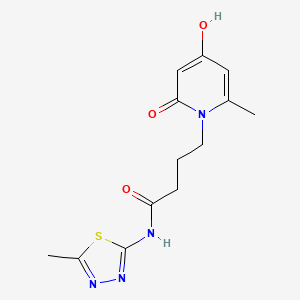![molecular formula C21H20N4O3 B11023275 2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023275.png)
2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a benzodiazepine core linked to an indole moiety
Preparation Methods
The synthesis of 2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The benzodiazepine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The indole moiety is then introduced via a coupling reaction, often using reagents such as indole-2-carboxylic acid derivatives. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The benzodiazepine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects. The indole moiety may interact with various biological pathways, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives and indole-containing molecules. Compared to these, 2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is unique due to its combined structural features, which may confer distinct biological activities. Some similar compounds include:
- Diazepam
- Lorazepam
- Indole-3-acetic acid
These compounds share structural similarities but differ in their specific functional groups and biological effects.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-(2-indol-1-ylethyl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c26-19(22-10-12-25-11-9-14-5-1-4-8-18(14)25)13-17-21(28)23-16-7-3-2-6-15(16)20(27)24-17/h1-9,11,17H,10,12-13H2,(H,22,26)(H,23,28)(H,24,27)/t17-/m1/s1 |
InChI Key |
RYRBBBHAGMDTKM-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


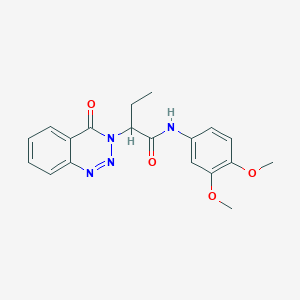
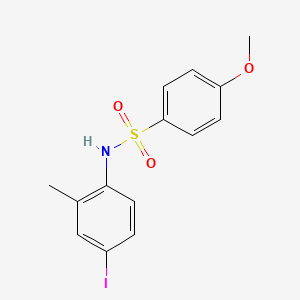
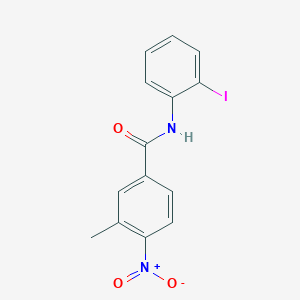
![(2R)-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11023218.png)
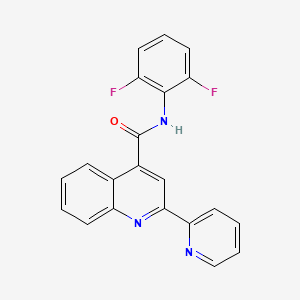
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11023226.png)
![N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11023228.png)
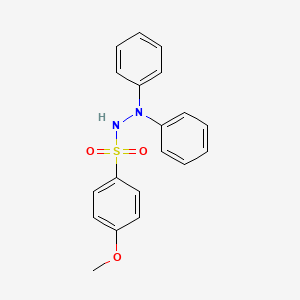
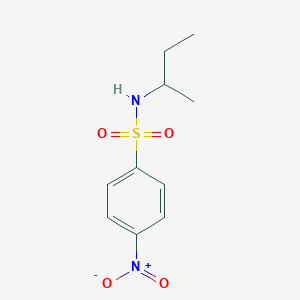

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11023282.png)
